5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid is a synthetic organic compound with the molecular formula C16H10ClNO4 and a molecular weight of 315.715 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid typically involves multiple steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring positions.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit matrix metalloproteinases, which play a role in the degradation of extracellular matrix proteins .
Comparison with Similar Compounds
5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid can be compared with other similar compounds, such as:
2-(4-(4-chlorophenoxy)phenyl)acetic acid: This compound has a similar structure but differs in its functional groups and biological activities.
N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides: These compounds exhibit anti-inflammatory activities and are structurally related.
The uniqueness of this compound lies in its specific isoxazole ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
925001-05-4 |
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Molecular Formula |
C16H10ClNO4 |
Molecular Weight |
315.71 g/mol |
IUPAC Name |
5-[4-(4-chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C16H10ClNO4/c17-11-3-7-13(8-4-11)21-12-5-1-10(2-6-12)15-9-14(16(19)20)18-22-15/h1-9H,(H,19,20) |
InChI Key |
UPFLMJBXADQZST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)OC3=CC=C(C=C3)Cl |
Purity |
95 |
Origin of Product |
United States |
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